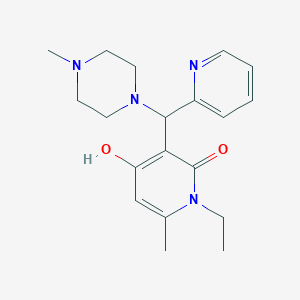
1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” is a complex organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the pyridinone ring or other functional groups, potentially converting them to more saturated forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds like this one are often studied for their potential as enzyme inhibitors or receptor modulators. They might interact with specific proteins or nucleic acids, influencing biological pathways.
Medicine
In medicine, such compounds could be investigated for their therapeutic potential. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making them candidates for drug development.
Industry
Industrially, this compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of “1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyridinone Derivatives: Compounds with similar pyridinone cores but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine moiety with various functional groups.
Uniqueness
The uniqueness of “1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-4-23-14(2)13-16(24)17(19(23)25)18(15-7-5-6-8-20-15)22-11-9-21(3)10-12-22/h5-8,13,18,24H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEVROHJCYRWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

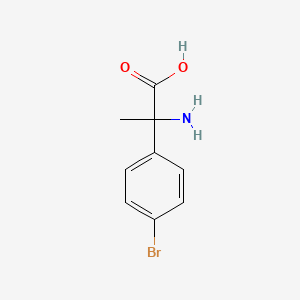
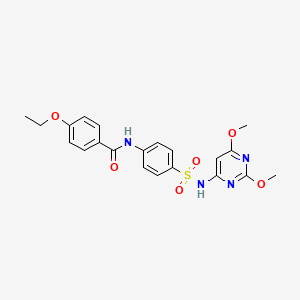
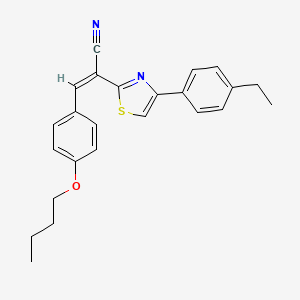

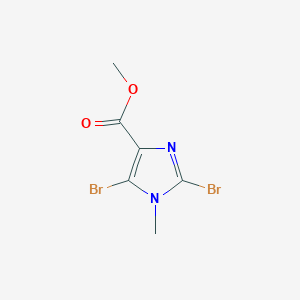
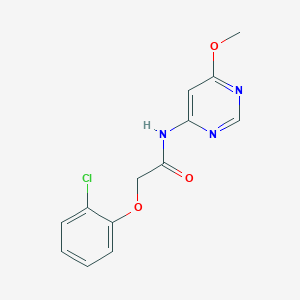
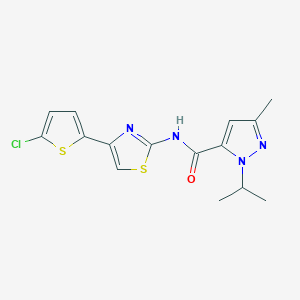
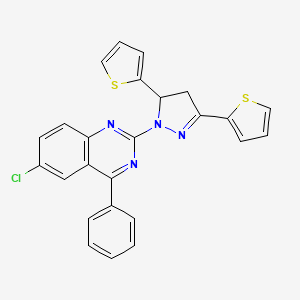
![4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2972572.png)
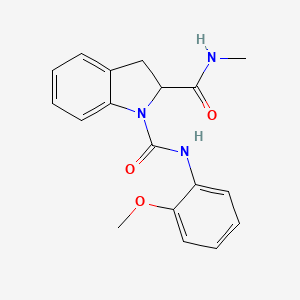
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2972574.png)
![3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione](/img/structure/B2972575.png)
![N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2972576.png)
